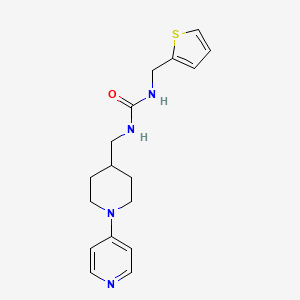
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the urea family and has been synthesized using various methods.
Scientific Research Applications
Corrosion Inhibition
The related Mannich bases, including urea derivatives, have been explored for their corrosion inhibition properties. A study by M. Jeeva et al. (2015) found that certain Mannich bases, similar in structure to the compound , showed effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds were synthesized and characterized, and their inhibition efficiency was observed to increase with concentration. The study provides insights into the relationship between molecular structure and corrosion inhibition efficiency (Jeeva et al., 2015).
Antiacetylcholinesterase Activity
Compounds related to "1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea" have been synthesized and evaluated for their antiacetylcholinesterase activity. J. Vidaluc et al. (1994) synthesized a series of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives and found them to exhibit potent inhibitory activity in the sub-micromolar range. This suggests potential applications in treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Vidaluc et al., 1994).
Antiproliferative Agents
A study by Chuanming Zhang et al. (2019) on 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), and PC-3 (prostate carcinoma). Compound 7i, in particular, was identified as the most active compound, suggesting the potential of related urea derivatives as antiproliferative agents (Zhang et al., 2019).
properties
IUPAC Name |
1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(20-13-16-2-1-11-23-16)19-12-14-5-9-21(10-6-14)15-3-7-18-8-4-15/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYZYBWPHABIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene](/img/structure/B2464829.png)

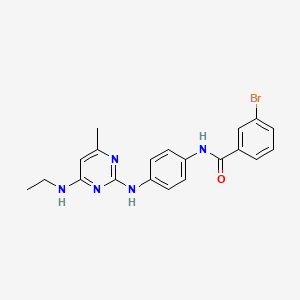
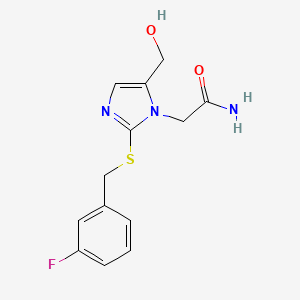
![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)
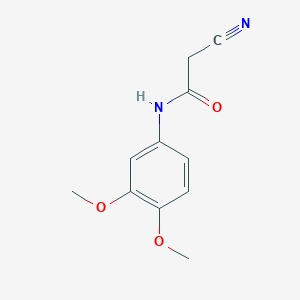
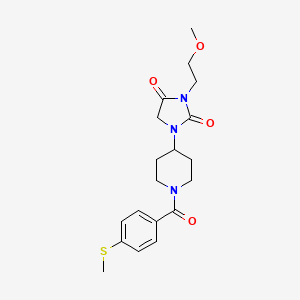

![2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2464843.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2464844.png)
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)